2,6-Difluoro-3-iodopyridine
Overview
Description
2,6-Difluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2F2IN It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and an iodine atom is substituted at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodopyridine typically involves halogenation reactions. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts. The iodination can be achieved through the reaction of the fluorinated pyridine with iodine or iodine-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes steps like halogen exchange reactions, where brominated or chlorinated pyridines are converted to the desired fluorinated and iodinated product using appropriate reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2,6-Difluoro-3-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It serves as a precursor for radiolabeled compounds used in imaging studies and diagnostic applications.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-iodopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, the compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, altering their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodopyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness: 2,6-Difluoro-3-iodopyridine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This combination makes it particularly useful in selective chemical transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
2,6-difluoro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLONSABCGCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599727 | |
Record name | 2,6-Difluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-67-3 | |
Record name | 2,6-Difluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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